

Elemental Analysis & Characterization Guide: 5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

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Compound of Interest

Compound Name: *5-chloro-1-methyl-1h-pyrazole-3-carbaldehyde*

CAS No.: *1785079-58-4*

Cat. No.: *B2898321*

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Focus: Elemental Composition, Purity Validation, and Regioisomeric Differentiation CAS: 1785079-58-4 (Target Isomer)

Executive Summary: The Analytical Imperative

In the development of pyrazole-based pharmacophores (e.g., LRRK2 inhibitors, agrochemicals), the precise functionalization of the pyrazole ring is critical.^[1] **5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** represents a challenging intermediate because it is structurally isomeric with the more thermodynamically favored 4-carbaldehyde analog.

While Elemental Analysis (EA) is the gold standard for establishing bulk purity and confirming chemical composition, it presents a unique paradox for this compound: EA cannot distinguish between the 3-formyl and 4-formyl regioisomers.

This guide provides a rigorous framework for using EA not as a standalone identification tool, but as a critical gatekeeper for bulk purity, solvation state, and halogen integrity, while

integrating orthogonal methods for structural confirmation.[1]

Theoretical Data Framework

Before experimental validation, accurate theoretical baselines are required.[1] The following data is calculated based on the standard atomic weights (IUPAC).

Molecular Formula:

Molecular Weight: 144.56 g/mol [1]

Table 1: Theoretical Elemental Composition

Element	Symbol	Count	Atomic Mass Contribution	Theoretical % (w/w)	Acceptance Tolerance (±0.4%)
Carbon	C	5	60.055	41.54%	41.14 – 41.94%
Hydrogen	H	5	5.040	3.49%	3.09 – 3.89%
Nitrogen	N	2	28.014	19.38%	18.98 – 19.78%
Chlorine	Cl	1	35.450	24.52%	24.12 – 24.92%
Oxygen	O	1	15.999	11.07%	Calculated by difference

“

Critical Note: The high chlorine content (>24%) requires specific combustion protocols (e.g., addition of Tungsten Oxide) to prevent the formation of refractory chlorides which can skew Carbon/Nitrogen data.[1]

Comparative Analysis: EA vs. Alternatives

This section objectively compares the utility of EA against alternative analytical techniques for this specific scaffold.

Comparison 1: Target vs. Regioisomer (The "Hidden" Alternative)

The most common impurity is the 4-carbaldehyde isomer (CAS 25016-11-9), often formed during non-selective Vilsmeier-Haack formylation.

Feature	Target: 3-Carbaldehyde	Alternative: 4-Carbaldehyde	EA Capability
Formula			Blind (Identical values)
Polarity	Generally less polar	More polar (dipole alignment)	Indirect (Hydrate formation differs)
Synthesis	Lithiation/Cyclization	Direct Formylation	N/A

Insight: If your EA data matches the theoretical values perfectly, you have confirmed the formula but not the structure. You must pair EA with 1H-NMR (distinct aldehyde proton shift) to confirm the isomer.^[1]

Comparison 2: EA vs. High-Resolution Mass Spectrometry (HRMS)

Many labs replace EA with HRMS.^[1] Here is why EA remains superior for drug substance release:

Metric	Elemental Analysis (Combustion)	HRMS (ESI/TOF)	Verdict
Purity Scope	Bulk Purity: Detects inorganic salts, water, and solvent traps.[1]	Molecular Purity: Only detects ionizable organic species.[1]	EA Wins for solid-state characterization. [1]
Quantitation	Absolute (w/w %).	Relative abundance. [1][2]	EA Wins for potency assignment.
Chlorine Bias	Quantitative Halogen analysis confirms Cl is covalently bound.[1]	Isotopic pattern confirms Cl presence but not quantitative stoichiometry in bulk. [1]	EA Wins for stoichiometry.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol. This workflow accounts for the volatility of the aldehyde and the interference of the chlorine atom.[1]

Step 1: Sample Preparation (Drying)

- Context: Pyrazole aldehydes can form hemiacetals or hydrates.[1]
- Protocol: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
- Validation: Run TGA (Thermogravimetric Analysis) if EA Hydrogen values are >3.89%.[1]

Step 2: Combustion Analysis (CHN)

- Instrument: Flash 2000 / Elementar vario MACRO cube.[1]
- Oxidation Catalyst: Tungsten Oxide () or Chromium(III) Oxide ().[1]

- Reasoning: Chlorine can react with the tin capsule or form volatile chlorides that escape detection.[\[1\]](#)

acts as a halogen scavenger/combustion aid.[\[1\]](#)

- Temperature: Furnace at >950°C (ensure complete pyrolysis of the aromatic ring).

Step 3: Halogen Analysis (Titration)

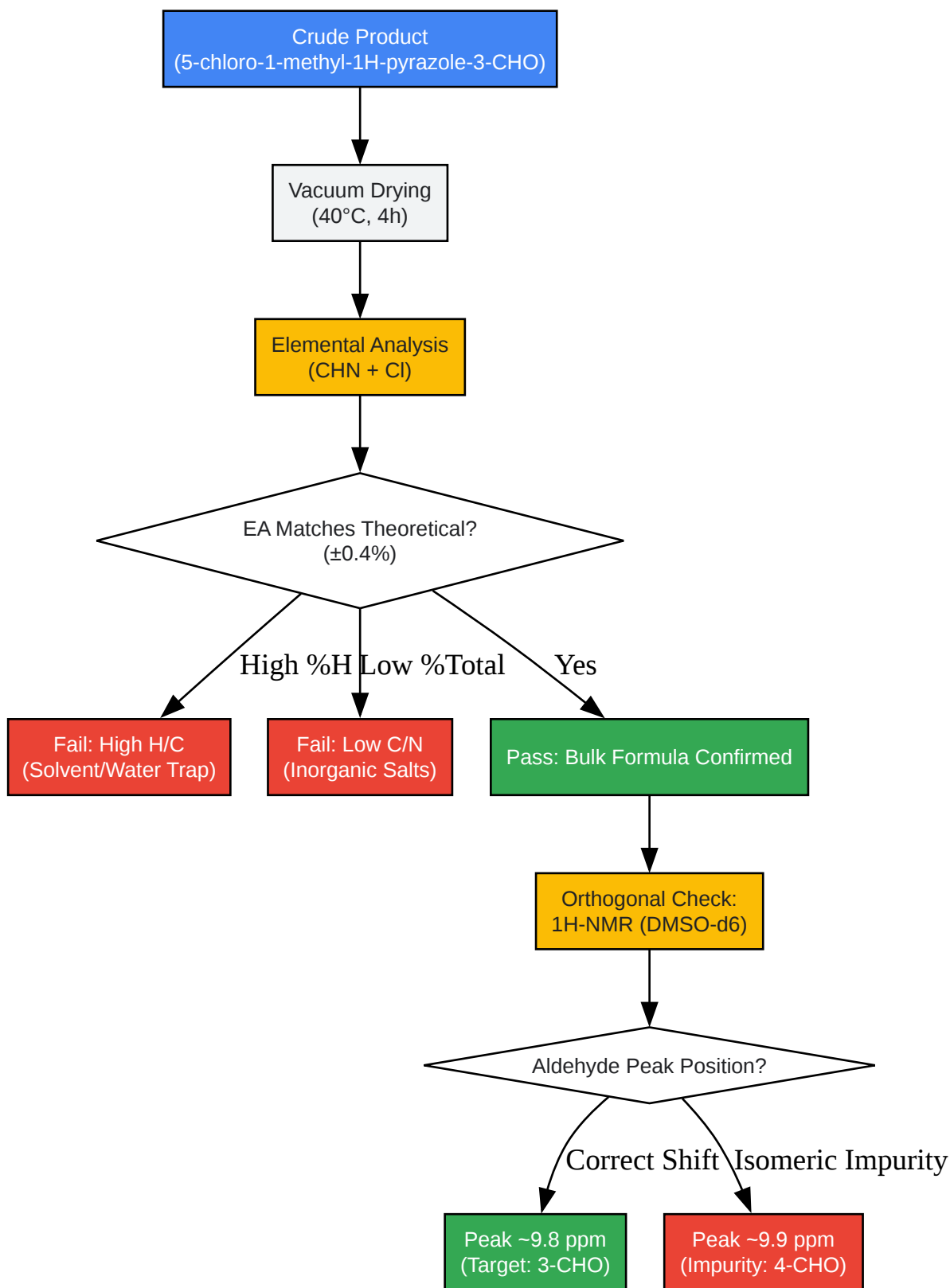
- Method: Oxygen Flask Combustion (Schöniger Flask) followed by Potentiometric Titration with

[. \[1\]](#)

- Why: Automated CHN analyzers often estimate Halogens or require separate modules.[\[1\]](#)
Manual titration is the "Gold Standard" for high-Cl compounds (24.5%).[\[1\]](#)

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for validating **5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde**, distinguishing it from its 4-isomer and verifying bulk purity.



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Caption: Analytical decision matrix integrating Elemental Analysis with NMR to distinguish bulk purity from regioisomeric identity.

Troubleshooting & Data Interpretation

When EA results deviate, use this guide to diagnose the chemical cause.

Observation	Likely Cause	Remediation
High %C (+1-2%)	Incomplete combustion (soot formation).	Increase oxygen flow; add powder to sample capsule.[1]
High %H (+0.5%)	Hygroscopicity (Water trap).[1]	Re-dry sample at 50°C; Store in desiccator.
Low %Cl (<24%)	Volatilization of Cl or inorganic chloride salts.[1]	Switch to Schöniger Flask combustion; Check for NaCl/KCl contamination from workup.
Perfect C/H/N but Wrong MP	Regioisomer Contamination.	EA is blind here.[1] Run NMR immediately. The 4-isomer typically has a higher melting point.[1]

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Sources

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